An In-depth Technical Guide to the Chemical Properties of 2-Bromopyridine-4-carboxaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Bromopyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine-4-carboxaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a reactive bromine atom, and an aldehyde group, allows for diverse chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations to illustrate its chemical utility.
Chemical and Physical Properties
2-Bromopyridine-4-carboxaldehyde is typically a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | [1] |
| CAS Number | 118289-17-1 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 52-56 °C | [1] |
| Boiling Point | 272.9 ± 20.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in common organic solvents. | |
| LogP | 1.34 | [1] |
Spectroscopic Data
¹H NMR (Predicted):
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Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)
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Pyridine ring protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm)
¹³C NMR (Predicted):
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Aldehyde carbonyl carbon: ~190-195 ppm
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Pyridine ring carbons: Five signals in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift.
Infrared (IR) Spectroscopy (Predicted):
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C=O stretch (aldehyde): ~1700-1720 cm⁻¹
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C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹
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Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹
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C-Br stretch: In the fingerprint region
Synthesis and Experimental Protocols
A common and efficient route to 2-Bromopyridine-4-carboxaldehyde involves the oxidation of the corresponding primary alcohol, (2-bromopyridin-4-yl)methanol.[1] The Swern oxidation is a widely used and mild method for this transformation.
Synthesis of 2-Bromopyridine-4-carboxaldehyde via Swern Oxidation
This protocol is based on standard Swern oxidation procedures and is adapted for the synthesis of the title compound from (2-bromopyridin-4-yl)methanol.[3][4][5]
Experimental Protocol:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 10-15 minutes.
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Addition of Alcohol: Dissolve (2-bromopyridin-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 20-30 minutes.
-
Addition of Base: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 10-15 minutes.
-
Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 2-Bromopyridine-4-carboxaldehyde.
Chemical Reactivity and Key Reactions
The chemical reactivity of 2-Bromopyridine-4-carboxaldehyde is characterized by the distinct functionalities present in the molecule: the aldehyde group and the bromo-substituted pyridine ring.
Reactions of the Aldehyde Group
1. Oxidation to Carboxylic Acid: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-bromoisonicotinic acid, another valuable synthetic intermediate.
Experimental Protocol (General):
-
Reaction Setup: Dissolve 2-Bromopyridine-4-carboxaldehyde in a suitable solvent such as acetone.
-
Oxidation: Add an oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with isopropanol. Remove the solvent under reduced pressure and partition the residue between water and an organic solvent like ethyl acetate. Separate the layers, and if the product is in the aqueous layer, acidify and extract. Dry the organic extracts and purify the product, for instance, by recrystallization.
2. Acetal Protection: The aldehyde group can be protected as an acetal, typically a cyclic acetal such as a 1,3-dioxolane, to prevent its reaction under conditions where it is not desired, such as during nucleophilic attack at the pyridine ring.
Experimental Protocol (General for Dioxolane Formation):
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-Bromopyridine-4-carboxaldehyde in toluene.
-
Acetal Formation: Add ethylene glycol (1.2 equivalents) and a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Reactions Involving the Bromo-Pyridine Moiety
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a handle for the introduction of a wide range of substituents. This makes 2-Bromopyridine-4-carboxaldehyde a versatile precursor for the synthesis of highly functionalized pyridine derivatives.
Conclusion
2-Bromopyridine-4-carboxaldehyde is a valuable and versatile intermediate in organic synthesis. Its chemical properties, characterized by the reactivity of the aldehyde group and the bromo-substituted pyridine ring, offer multiple avenues for the construction of complex molecules. The experimental protocols provided herein serve as a guide for its synthesis and key transformations, empowering researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. High Purity 2-Bromo-4-pyridinecarboxaldehyde 118289-17-1 Crystalline Powder [minstargroup.com]
- 2. CAS 118289-17-1 2-Bromopyridine-4-carboxaldehyde 98% [srdorganics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
